4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a triazole ring
Scientific Research Applications
4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets and cause a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the morpholine ring: This can be done through nucleophilic substitution reactions.
Formation of the benzamide: This final step typically involves the reaction of an amine with a benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-4-yl)ethyl)benzamide: Similar structure but with a different position of the triazole ring.
4-morpholino-N-(1-phenyl-2-(1H-1,2,3-triazol-2-yl)ethyl)benzamide: Another isomer with a different triazole ring position.
4-morpholino-N-(1-phenyl-2-(1H-1,2,3-triazol-4-yl)ethyl)benzamide: Similar compound with potential differences in biological activity.
Uniqueness
The uniqueness of 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide lies in its specific arrangement of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-morpholin-4-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21(18-6-8-19(9-7-18)25-12-14-28-15-13-25)24-20(16-26-22-10-11-23-26)17-4-2-1-3-5-17/h1-11,20H,12-16H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWWWSHVMDPAHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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